molecular formula C22H25N3O B11219250 3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B11219250
M. Wt: 347.5 g/mol
InChI Key: LISLXGLPQNCNFL-UHFFFAOYSA-N
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Description

3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyridine ring and an oxadiazole ring, which are connected through a phenyl ring substituted with a propylcyclohexyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with a propylcyclohexyl group through Friedel-Crafts alkylation, using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with Pyridine: The final step involves coupling the substituted phenyl oxadiazole with a pyridine derivative, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Propylcyclohexyl)phenyl acrylate
  • (4-(4-Propylcyclohexyl)phenyl)boronic acid

Comparison

Compared to similar compounds, 3-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the presence of both the oxadiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

3-[4-(4-propylcyclohexyl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H25N3O/c1-2-4-16-6-8-17(9-7-16)18-10-12-19(13-11-18)21-24-22(26-25-21)20-5-3-14-23-15-20/h3,5,10-17H,2,4,6-9H2,1H3

InChI Key

LISLXGLPQNCNFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4

Origin of Product

United States

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